molecular formula C15H20O2 B1164395 8-Hydroxy-ar-turmerone CAS No. 949081-09-8

8-Hydroxy-ar-turmerone

Cat. No.: B1164395
CAS No.: 949081-09-8
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-ar-turmerone is a naturally occurring compound found predominantly in turmeric (Curcuma longa). It is one of the major constituents of turmeric oil, along with ar-turmerone, α-turmerone, and β-turmerone. This compound is known for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-Hydroxy-ar-turmerone typically involves the extraction of turmeric oil from the rhizomes of Curcuma longa. The oil is extracted using steam distillation or hydrodistillation methods. Supercritical carbon dioxide extraction is also employed to obtain high-quality turmeric oil . The extracted oil is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

In industrial settings, the extraction of turmeric oil is optimized to maximize yield and purity. The process involves drying the turmeric rhizomes, followed by steam distillation to extract the volatile oil. The oil is then purified using supercritical fluid extraction or molecular distillation techniques . These methods ensure the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-ar-turmerone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

8-Hydroxy-ar-turmerone has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.

    Biology: It is studied for its antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: It is used in the formulation of natural products, such as cosmetics and dietary supplements.

Mechanism of Action

The mechanism of action of 8-Hydroxy-ar-turmerone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also activates peroxisome proliferator-activated receptor delta (PPAR-δ), which plays a role in glucose and lipid metabolism .

Comparison with Similar Compounds

8-Hydroxy-ar-turmerone is structurally and functionally similar to other turmerones, such as ar-turmerone, α-turmerone, and β-turmerone. it is unique in its hydroxyl group, which contributes to its distinct biological activities. Compared to other turmerones, this compound exhibits stronger antioxidant and anti-inflammatory properties .

List of Similar Compounds

Properties

IUPAC Name

(5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYUWGLUFTZZAX-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)[C@H](C(=O)C=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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